molecular formula C16H19FN6 B2651415 4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2380167-36-0

4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2651415
CAS No.: 2380167-36-0
M. Wt: 314.368
InChI Key: BYFMCKDRXCVCNZ-UHFFFAOYSA-N
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Description

4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine-piperazine hybrids. These compounds are known for their potential antimicrobial properties and have been studied for their effectiveness against various pathogenic bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves the coupling of 4-(5-fluoropyrimidin-2-yl)piperazine with cyclobutylpyrimidine. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid under mild heating conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with bacterial penicillin-binding proteins (PBPs). These proteins are essential for bacterial cell wall synthesis. By binding to PBPs, the compound inhibits their function, leading to the disruption of cell wall synthesis and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)cyclobutanecarboxamide
  • 1-cyclopropyl-3-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)urea
  • 1-cyclobutyl-3-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)urea

Uniqueness

4-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidine stands out due to its strong antimicrobial activity against a broad spectrum of bacteria. Its unique structure allows for effective binding to PBPs, making it a potent antimicrobial agent .

Properties

IUPAC Name

2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN6/c17-13-9-18-16(19-10-13)23-6-4-22(5-7-23)15-8-14(20-11-21-15)12-2-1-3-12/h8-12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFMCKDRXCVCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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